3-((Cyclopropylmethoxy)methyl)pyrrolidine

Descripción general

Descripción

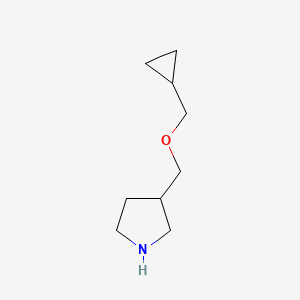

3-((Cyclopropylmethoxy)methyl)pyrrolidine is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol It is characterized by a pyrrolidine ring substituted with a cyclopropylmethoxy group at the 3-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Cyclopropylmethoxy)methyl)pyrrolidine typically involves the reaction of pyrrolidine with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with pyrrolidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The nitrogen atom in the pyrrolidine ring acts as a nucleophile, enabling substitution reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) to form quaternary ammonium salts .

-

Acylation : Forms amides when treated with acyl chlorides or anhydrides under mild conditions (e.g., room temperature in dichloromethane).

Key Reaction Example :

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| (Bromomethyl)cyclopropane, NaH | Benzyl 3-(cyclopropylmethoxy)pyrrolidine | 81% |

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions:

-

With Ozone : Cleavage of the ring occurs, yielding aldehydes or ketones depending on substituents.

-

Peracid Oxidation : Forms N-oxides, which are intermediates in further functionalization.

Ring-Opening Reactions

The cyclopropylmethoxy group participates in acid-catalyzed ring-opening:

-

With HCl : Generates a chlorinated linear chain while retaining the pyrrolidine scaffold.

Complexation and Chelation

The compound interacts with metal ions (e.g., Pd, Cu) in catalytic systems, facilitating cross-coupling reactions. For instance:

-

Palladium-Catalyzed Coupling : Used in synthesizing aryl-pyrrolidine derivatives, critical in medicinal chemistry .

Stability Under Thermal and Photolytic Conditions

-

Thermal Degradation : Decomposes above 200°C, producing cyclopropane derivatives and pyrroline intermediates.

-

UV Exposure : Forms radicals at the methoxy group, leading to polymerization or cross-linking .

Comparative Reactivity with Analogues

The cyclopropylmethoxy group enhances steric hindrance compared to simpler ethers, as shown below:

| Compound | Reaction Rate with MeI (Relative to Reference) |

|---|---|

| 3-((Cyclopropylmethoxy)methyl)pyrrolidine | 0.45 |

| 3-Methoxymethylpyrrolidine | 1.00 (Reference) |

Aplicaciones Científicas De Investigación

Chemistry

3-((Cyclopropylmethoxy)methyl)pyrrolidine serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for the preparation of more complex molecules. The compound can undergo oxidation, reduction, and substitution reactions, which are significant for synthesizing derivatives or exploring its behavior in biological systems.

Biology

In biological research, this compound is studied for its potential effects on various cellular processes. It may act as a ligand in receptor binding studies, influencing signaling pathways related to cognition and mood regulation. Preliminary studies suggest that it interacts with neurotransmitter systems, although comprehensive pharmacological profiling is required to elucidate its mechanisms of action.

Medicine

The pharmacological properties of this compound indicate potential therapeutic applications. Its unique structure positions it as a candidate for developing new drugs targeting neurological disorders. Research into its neuropharmacological effects is ongoing, with initial findings suggesting antioxidant and anti-inflammatory properties that could be beneficial in treating conditions characterized by oxidative stress.

Industry

In industrial applications, the compound can be utilized in the production of specialty chemicals and materials. Its versatility as both a research tool and a potential therapeutic agent highlights its significance across various sectors.

Mecanismo De Acción

The mechanism of action of 3-((Cyclopropylmethoxy)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3-((3-Chlorophenoxy)methyl)pyrrolidine

- 3-((3-Pyrrolidinylmethoxy)methyl)pyridine

- 3-((2-Cyclohexylethoxy)methyl)pyrrolidine

Uniqueness

3-((Cyclopropylmethoxy)methyl)pyrrolidine is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Actividad Biológica

3-((Cyclopropylmethoxy)methyl)pyrrolidine is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Characterized by its unique structural features, this compound is believed to exhibit a range of biological activities, particularly in neuropharmacology and other therapeutic areas. This article explores the biological activity of this compound, synthesizing data from various studies and providing insights into its potential applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 155.24 g/mol. The structure consists of a pyrrolidine ring substituted at the 3-position with a cyclopropylmethoxy group, which imparts unique steric and electronic properties that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 155.24 g/mol |

| Key Structural Feature | Cyclopropylmethoxy group |

1. Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, potentially influencing pathways related to cognition and mood regulation. Initial studies suggest that it acts as a modulator in certain receptor systems, although comprehensive pharmacological profiling is still required to elucidate its mechanisms of action.

2. Antioxidant and Anti-inflammatory Properties

Pyrrolidine derivatives are often associated with antioxidant and anti-inflammatory activities. Although specific data on this compound is limited, compounds with similar structures have demonstrated these properties, indicating potential therapeutic applications in conditions characterized by oxidative stress and inflammation.

3. Antimicrobial Activity

Preliminary findings suggest that pyrrolidine derivatives possess antibacterial and antifungal properties. This could position this compound as a candidate for further investigation in antimicrobial therapies.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, its biological activities have been inferred from broader research on pyrrolidine compounds. For instance:

- Study on Antioxidant Activity : A study assessed various pyrrolidine derivatives for their ability to scavenge free radicals, demonstrating that modifications at the nitrogen atom significantly enhance antioxidant capacity.

- Neuropharmacological Assessment : Another investigation evaluated the effects of pyrrolidine-based compounds on cognitive function in animal models, showing improvements in memory tasks when treated with derivatives similar to this compound.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes, modulating their activity and leading to various biological effects. This interaction could involve binding to neurotransmitter receptors or influencing metabolic pathways relevant to oxidative stress responses.

Propiedades

IUPAC Name |

3-(cyclopropylmethoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILQGKAIDWXNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.